

Spectroscopic and Synthetic Profile of 6-Bromopyridine-3,4-diamine: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromopyridine-3,4-diamine**

Cat. No.: **B1288185**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for **6-Bromopyridine-3,4-diamine** (CAS No. 1033203-41-6). This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment.^[1] Its structure, featuring a bromine atom and two amino groups on a pyridine ring, allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.^[1]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₆ BrN ₂	[1][2]
Molecular Weight	188.03 g/mol	[1][2]

Spectroscopic Data

Detailed experimental spectroscopic data for **6-Bromopyridine-3,4-diamine** is not widely available in the public domain. The following sections summarize the accessible information and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum for **6-Bromopyridine-3,4-diamine** has been reported in dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) in parts per million (ppm) are presented below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.39	singlet	1H	H-5
6.42	singlet	1H	H-2
5.74	broad singlet	2H	NH ₂
4.66	broad singlet	2H	NH ₂

¹³C NMR, IR, and MS Data

As of the latest search, comprehensive ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **6-Bromopyridine-3,4-diamine** are not readily available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire this data experimentally. The following sections outline generalized protocols for these techniques.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a compound such as **6-Bromopyridine-3,4-diamine**.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromopyridine-3,4-diamine** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

- Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using the same instrument.
 - Employ proton decoupling to simplify the spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

IR Spectroscopy Protocol

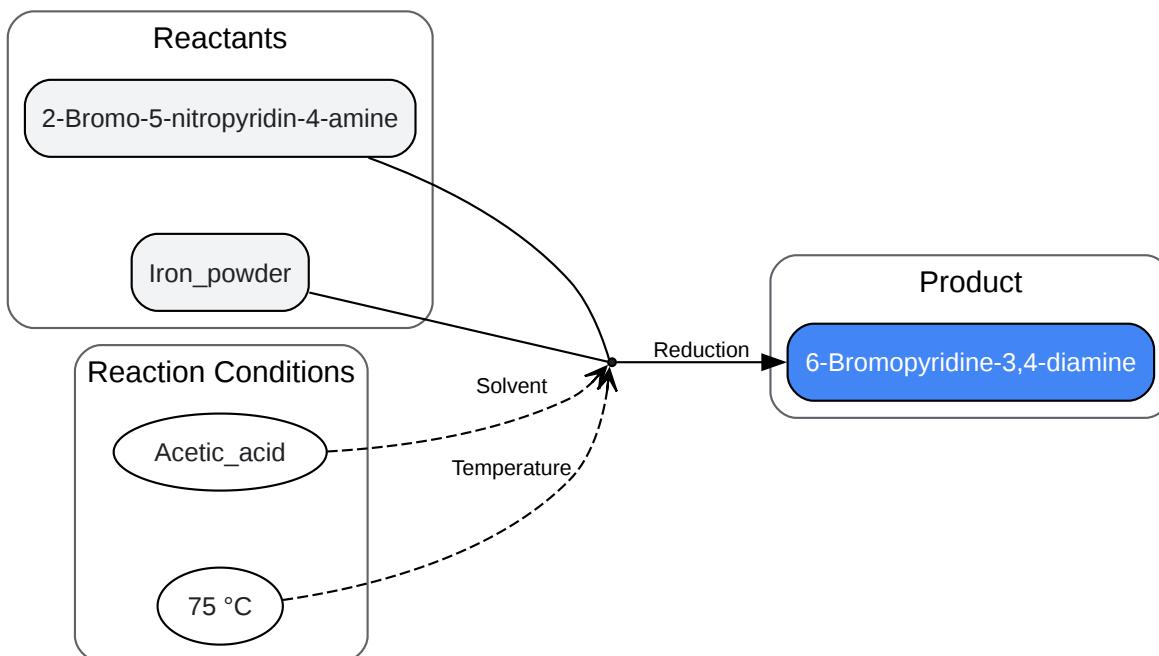
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ^{79}Br and ^{81}Br).

Synthesis of 6-Bromopyridine-3,4-diamine

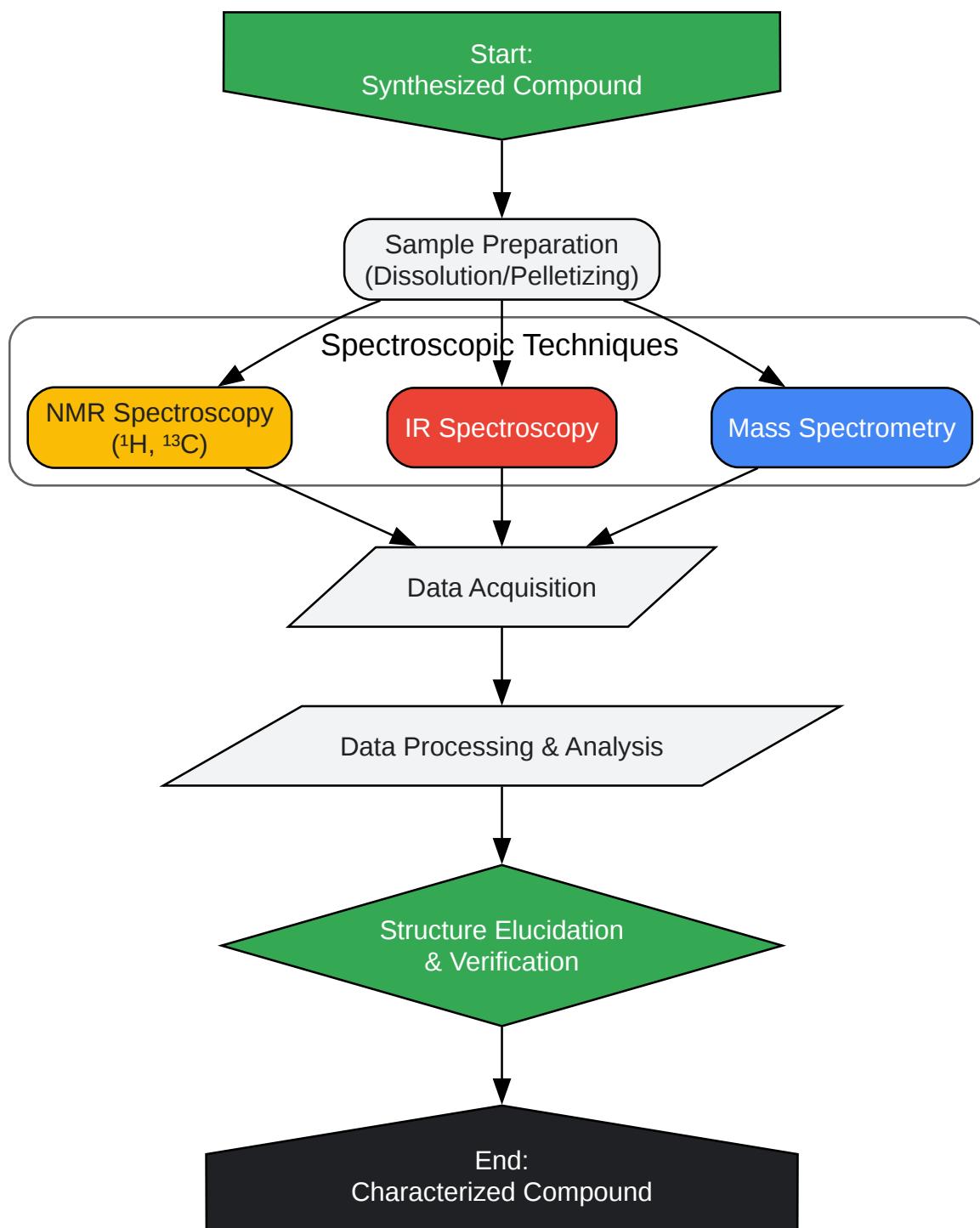
The synthesis of **6-Bromopyridine-3,4-diamine** can be achieved through the reduction of a nitro-substituted precursor.



[Click to download full resolution via product page](#)**Synthesis of 6-Bromopyridine-3,4-diamine.**

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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General workflow for spectroscopic analysis.

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References

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- 2. 13534-97-9|6-Bromopyridin-3-amine|BLD Pharm [bldpharm.com]
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